

3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methoxycinnamic acid

Cat. No.: B100018

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An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activities

Abstract

3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a chemical compound with emerging interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of 3-MCA, focusing on its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this document details its role as an antibiotic resistance modulator and the antiproliferative effects of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are provided to support researchers in their exploration of this compound.

Physicochemical and Spectroscopic Data

3-Methoxycinnamic acid is a white to light brown crystalline powder.^[1] Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of 3-Methoxycinnamic Acid

Property	Value	Source(s)
CAS Number	6099-04-3	[2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[2]
Molecular Weight	178.18 g/mol	[2][4]
Melting Point	115-119 °C	[3][5]
Appearance	White to light brown fine crystalline powder	[1]
IUPAC Name	(2E)-3-(3-methoxyphenyl)prop-2-enoic acid	[6]
Synonyms	m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid	[2]

Table 2: Spectroscopic Data of 3-Methoxycinnamic Acid

Spectrum Type	Key Peaks/Shifts	Source(s)
¹ H NMR	Signals in the regions of aromatic protons, vinylic protons, and methoxy protons.	[6]
¹³ C NMR	Signals corresponding to carboxylic acid, aromatic, vinylic, and methoxy carbons.	[7]
IR (Infrared)	Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether) bonds.	[6][8]
Mass Spec (MS)	Molecular ion peak corresponding to the molecular weight.	[6]

Synthesis of 3-Methoxycinnamic Acid

A common method for the synthesis of **3-Methoxycinnamic acid** is the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a patented synthesis method.[\[9\]](#)[\[10\]](#)

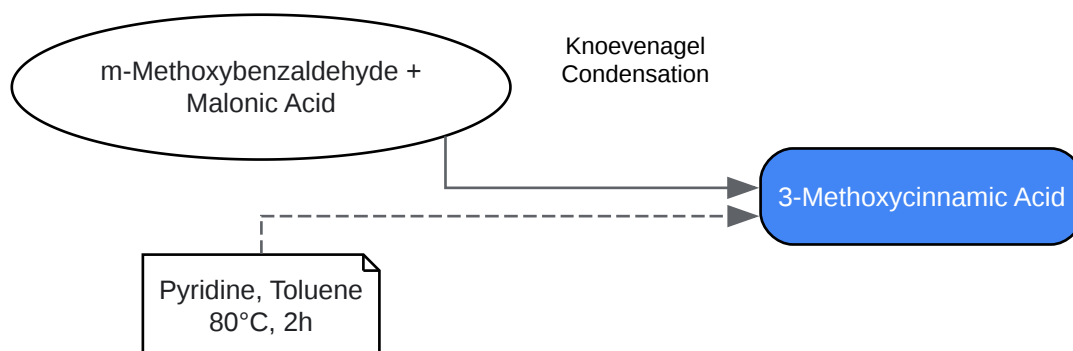
Materials:

- m-Methoxybenzaldehyde
- Malonic acid
- Pyridine
- Toluene
- Hydrochloric acid (HCl)

Procedure:

- To a reaction vessel, add m-methoxybenzaldehyde (1.0 equivalent) and toluene.
- With stirring, add malonic acid (typically 1.5-2.0 equivalents) to the mixture at room temperature.
- Continue stirring for 30 minutes.
- Add pyridine (as a catalyst) and heat the reaction mixture to 80°C for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Collect the crude **3-Methoxycinnamic acid** by filtration.
- Purify the product by recrystallization, for example, from ethanol/water.
- Dry the purified crystals under vacuum.

Expected Yield: ~91-94%^[9]^[10]



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Synthesis of **3-Methoxycinnamic Acid** via Knoevenagel Condensation.

Biological Activities

3-Methoxycinnamic acid has demonstrated potential in two key therapeutic areas: as an antibiotic resistance modulator and as a scaffold for antiproliferative agents.

Antibiotic Resistance Modulation

A recent study has shown that 3-MCA can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria, even though it does not possess intrinsic antibacterial activity (MIC > 512 µg/mL).^[11]^[12]

Table 3: Potentiation of Antibiotic Activity by 3-Methoxycinnamic Acid

Antibiotic	Bacterial Strain	MIC Reduction (%)	Source(s)
Gentamicin	Multidrug-resistant Escherichia coli	60.3%	^[11] ^[12]
Ampicillin	Multidrug-resistant Staphylococcus aureus	37%	^[11] ^[12]

Experimental Protocol: Determination of Antibiotic Potentiation (Checkerboard Assay)

The following is a generalized protocol for a checkerboard assay to determine the synergistic effect of 3-MCA with an antibiotic. The specific details would be found in the full text of the primary research article, which was not available at the time of this writing.

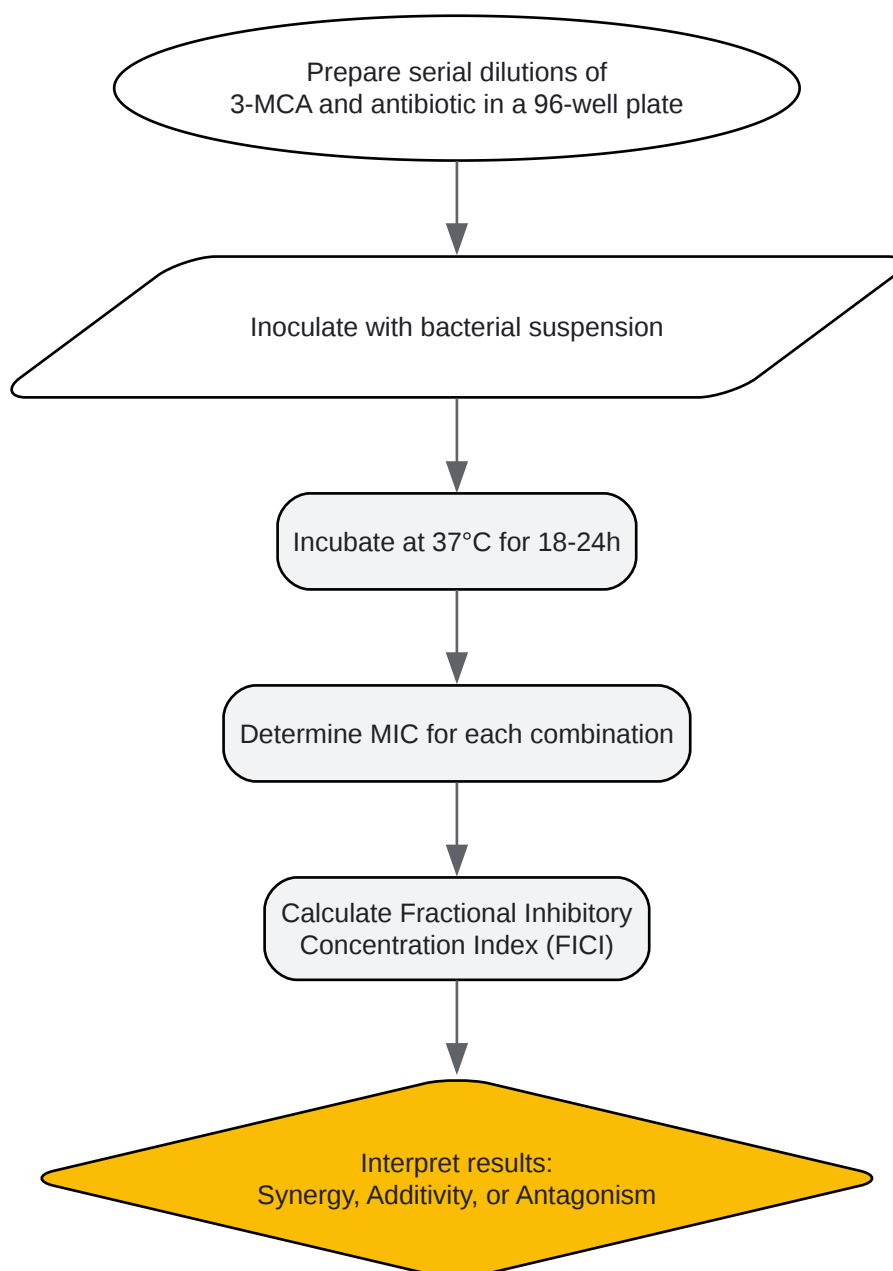
Materials:

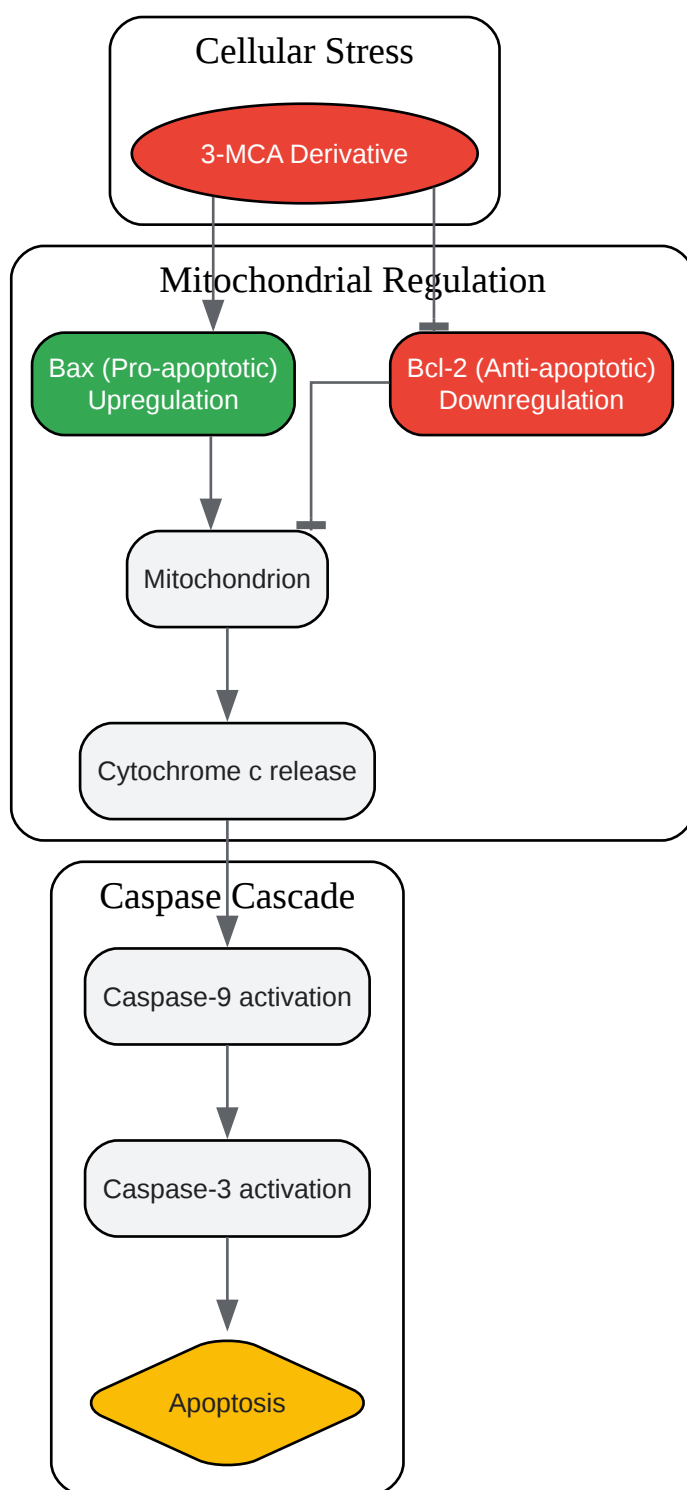
- **3-Methoxycinnamic acid (3-MCA)**
- Antibiotic of interest (e.g., Gentamicin, Ampicillin)
- Multidrug-resistant bacterial strain
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- **Preparation of Reagents:** Prepare stock solutions of 3-MCA and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentrations.
- **Serial Dilutions:** In a 96-well plate, perform two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of 3-MCA along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
- **Bacterial Inoculum:** Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines (typically $\sim 5 \times 10^5$ CFU/mL).
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate. Include wells with bacteria only (growth control), medium only (sterility control), antibiotic only, and 3-MCA only.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination with 3-MCA, that visibly inhibits bacterial growth.
- Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
 - $\text{FIC of Antibiotic} = (\text{MIC of Antibiotic in combination}) / (\text{MIC of Antibiotic alone})$
 - $\text{FIC of 3-MCA} = (\text{MIC of 3-MCA in combination}) / (\text{MIC of 3-MCA alone})$
 - $\text{FICI} = \text{FIC of Antibiotic} + \text{FIC of 3-MCA}$
 - Synergy is typically defined as a $\text{FICI} \leq 0.5$.





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